molecular formula Pd B1205286 Palladium-101 CAS No. 15749-54-9

Palladium-101

Cat. No.: B1205286
CAS No.: 15749-54-9
M. Wt: 100.90828 g/mol
InChI Key: KDLHZDBZIXYQEI-FTXFMUIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palladium-101 is a high-purity, silvery-white transition metal, supplied for advanced research applications. It is one of the platinum group metals (PGMs), prized for its exceptional catalytic properties, high thermal stability, and unique ability to absorb hydrogen . A primary research application is in catalysis, where this compound serves as a critical component in catalytic converters, facilitating the conversion of over 90% of harmful automotive exhaust gases into less toxic substances . It is also indispensable in modern organic synthesis, enabling key cross-coupling reactions like Suzuki and Mizoroki-Heck for forming carbon-carbon bonds, which are fundamental to developing pharmaceuticals and complex organic molecules . In the biomedical field, palladium-based complexes are promising anticancer agents, showing mechanisms of action that can overcome the limitations and resistance associated with traditional platinum-based drugs like cisplatin . Furthermore, palladium nanoparticles (PdNPs) are under extensive investigation for their potential in photothermal therapy, photoacoustic imaging, and as targeted drug delivery systems due to their tunable size and optical properties . Additional research uses include hydrogen purification and storage, electronics for multilayer ceramic capacitors, and as a component in various electrochemical sensors . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

15749-54-9

Molecular Formula

Pd

Molecular Weight

100.90828 g/mol

IUPAC Name

palladium-101

InChI

InChI=1S/Pd/i1-5

InChI Key

KDLHZDBZIXYQEI-FTXFMUIASA-N

SMILES

[Pd]

Isomeric SMILES

[101Pd]

Canonical SMILES

[Pd]

Synonyms

101Pd radioisotope
Palladium-101
Pd-101 radioisotope

Origin of Product

United States

Contextual Overview of Palladium Isotopes and Advanced Materials Nomenclature

Significance of Specific Palladium Isotopes in Nuclear Science

The various isotopes of palladium hold considerable significance in the field of nuclear science, with applications ranging from medical treatments to fundamental physics research.

Palladium-103 (¹⁰³Pd) : This radioisotope, with a half-life of 16.99 days, is notably used in brachytherapy, a form of radiation therapy, particularly for treating prostate cancer. wikipedia.orgtracesciences.comnih.gov

Palladium-107 (¹⁰⁷Pd) : With a very long half-life of 6.5 million years, ¹⁰⁷Pd is a fission product found in spent nuclear fuel. wikipedia.orgpensoft.netmdpi.com It decays into silver-107 (¹⁰⁷Ag), and the study of this decay is important for understanding the early solar system. wikipedia.orgyoutube.com Due to its long-lived radioactivity, it presents challenges for the disposal and recycling of nuclear waste. pensoft.net

Palladium-109 (¹⁰⁹Pd) : This isotope has a half-life of 13.6 hours and is utilized in cancer therapy. tracesciences.comnih.govwebelements.com

Other Isotopes : Isotopes such as ¹⁰⁸Pd and ¹¹⁰Pd have been employed in physical experiments, including research into nuclear fusion phenomena. tracesciences.comwebelements.com

The primary decay mode for palladium isotopes with atomic masses less than the most abundant stable isotope, ¹⁰⁶Pd, is electron capture, resulting in the formation of rhodium isotopes. For those with greater masses, the primary mode is beta decay, producing silver isotopes. wikipedia.orgwikipedia.org

Palladium-101 (¹⁰¹Pd) is a radioisotope with a half-life of 8.47 hours. wikipedia.orgwikipedia.org It decays via electron capture to Rhodium-101 (¹⁰¹Rh). periodictable.com

Properties of this compound
PropertyValue
Symbol¹⁰¹Pd
Half-life8.47 hours
Decay ModeElectron Capture (ε)
Daughter Isotope¹⁰¹Rh
Atomic Mass100.90828 g/mol
Spin5/2+

Role of Designated Frameworks (e.g., MIL-101) in Palladium-Based Material Science Research

In the realm of material science, palladium is frequently incorporated into advanced structural frameworks to enhance its catalytic and storage properties. A prominent example of such a framework is the Metal-Organic Framework (MOF) designated as MIL-101.

MIL-101 is a porous coordination polymer known for its exceptionally high surface area and large pore sizes, making it an attractive host structure for various materials, including metal nanoparticles. nih.govresearchgate.net Researchers have successfully synthesized palladium nanoparticles within the MIL-101 structure (denoted as Pd@MIL-101) for several applications. nih.gov

Research Findings:

Catalysis : Palladium-loaded MIL-101 has demonstrated high activity as a heterogeneous catalyst. It has been effectively used in the C-H functionalization of unactivated arenes and the hydrogenation of ketones. nih.govrsc.orgiiti.ac.in The framework provides a stable support for the palladium nanoparticles, allowing for easy recovery and reusability of the catalyst. rsc.org

Hydrogen Storage : The incorporation of palladium nanoparticles into the MIL-101 framework enhances its capacity for reversible hydrogen storage at room temperature. rsc.org The size and doping amount of the palladium nanoparticles are crucial factors that determine the material's hydrogen storage capacity. rsc.org

Adsorption : Palladium-doped MIL-101 has shown a remarkably increased adsorption capacity for toluene (B28343) compared to the unmodified framework. rsc.org For instance, a 3 wt% PdCl₂/MIL-101 sample exhibited a 450% enhancement in toluene uptake, and the adsorption was found to be completely reversible. rsc.org

These frameworks, through post-synthetic modification, allow for the precise design of palladium-based materials tailored for specific and advanced applications. rsc.orgd-nb.info

Applications of Palladium-Doped MIL-101 Frameworks
Application AreaSpecific UseKey Finding
CatalysisC-H Functionalization of ArenesHighly active and reusable catalyst, yielding 70-92% of desired products. rsc.orgiiti.ac.in
CatalysisHydrogenation of KetonesCatalyst demonstrates high activity, selectivity, and recyclability. nih.gov
Energy StorageHydrogen StorageReversible storage capacity enhanced by a factor of 1.5–2.3 compared to the parent MIL-101. rsc.org
Environmental RemediationToluene AdsorptionToluene uptake enhanced by 450% over unmodified MIL-101. rsc.org

Nuclear and Radiochemical Research of Palladium 101 Isotope 101pd

Nuclear Decay Scheme and Spectroscopic Investigations of 101Pd

The study of 101Pd involves detailed investigations into its decay pathways and the resulting nuclear structure of 101Rh. Techniques such as gamma-ray spectroscopy and internal conversion electron spectroscopy are crucial for mapping the energy levels and transitions within the daughter nucleus.

Electron Capture Decay Pathways to 101mRh

Palladium-101 decays primarily via electron capture (EC), with a near-complete transition to the metastable state of Rhodium-101, denoted as 101mRh. This decay process results in the emission of characteristic X-rays and gamma rays, as well as internal conversion electrons, originating from the de-excitation of the 101mRh nucleus. The decay of 101Pd to 101mRh is a significant pathway, with 101Pd having a half-life of approximately 8.47 hours wikipedia.orgchemlin.orgperiodictable.comwebelements.com. The decay energy (QEC) for this process is approximately 1.980 MeV chemlin.org.

Gamma-Ray and Internal Conversion Electron Spectroscopy for Nuclear Level Characterization

High-resolution gamma-ray and internal conversion electron spectroscopy are fundamental tools for elucidating the nuclear structure of 101Rh populated by the decay of 101Pd. These techniques allow for the precise measurement of emitted gamma-ray energies and the intensities of internal conversion electrons, which are emitted when a gamma ray de-excites a nucleus by transferring its energy to an atomic electron, ejecting it from the atom.

Studies have identified numerous gamma-ray transitions following the decay of 101Pd, contributing to the construction of the level scheme for 101Rh researchgate.net. For instance, a prominent transition at 157.32 keV, associated with the decay to 101mRh, has been observed and characterized researchgate.net. Other observed gamma-ray energies attributed to 101Pd decay include 24.46, 269.60, 296.13, 320.7, 453.2, 565.5, 590.3, 723.4, 748.3, 992.6, 1177.2, 1202.1, 1218.6, 1289.3, and 1312.8 keV researchgate.net. Internal conversion coefficients (ICCs) derived from these measurements help in determining the multipolarity of the transitions, providing crucial information for assigning spins and parities to the excited states in 101Rh researchgate.netcapes.gov.br.

Laser Spectroscopy for Nuclear Deformation Studies of Palladium Isotopes, including 101Pd

Laser spectroscopy techniques, such as collinear laser spectroscopy (CLS), are powerful methods for investigating the nuclear properties of isotopes, including their deformation. These measurements can provide model-independent data on nuclear radii, spins, and moments across isotopic chains, revealing trends in nuclear structure iaea.orgganil-spiral2.eutu-darmstadt.de.

Studies on the palladium isotopic chain have utilized laser spectroscopy to probe nuclear deformation and other properties. While direct laser spectroscopy measurements specifically on 101Pd might be less common compared to stable isotopes or those with longer half-lives, the techniques applied to neighboring isotopes contribute to a broader understanding of the nuclear landscape in this region. These studies often involve analyzing atomic transitions to extract information about the mean-square charge radii and quadrupole moments, which are sensitive indicators of nuclear shape and deformation iaea.orgtu-darmstadt.deaps.orgjyu.fi. The palladium isotopes are of particular interest as they lie in a region where nuclear structure transitions occur, bridging between more deformed nuclei and those closer to spherical shapes iaea.orgtu-darmstadt.de. Research has focused on extracting nuclear spins and moments for odd-mass palladium isotopes, which would include 101Pd if studied iaea.orgjyu.fi.

Nuclear Spin and Parity Determinations

The determination of nuclear spin and parity (Jπ) for the ground state and excited states of 101Pd and its decay products is essential for nuclear structure models. These assignments are typically made by analyzing the angular distributions of emitted gamma rays, the intensities of internal conversion electrons, and the characteristic decay patterns.

The nuclear spin and parity of 101Pd have been experimentally determined to be 5/2+ chemlin.orgperiodictable.comwebelements.com. These assignments are derived from spectroscopic investigations of its decay. For example, the analysis of electron capture decay pathways and the subsequent gamma-ray and electron emissions from the populated levels in 101Rh allow researchers to assign spins and parities to these states, often by comparing experimental data with theoretical predictions based on nuclear models researchgate.netcapes.gov.br.

Generation and Research Applications of 101Pd/101mRh Radionuclide Generators

The 101Pd/101mRh pair is of significant interest for the development of radionuclide generators, particularly for potential applications in targeted radiotherapeutic use due to the decay properties of 101mRh researchgate.netresearchgate.netiaea.org. Radionuclide generators are systems designed to provide a short-lived daughter radionuclide from the decay of a longer-lived parent radionuclide, allowing for on-demand elution of the daughter isotope in a pure form iaea.orgnih.govresearchgate.net.

Design and Development of Generator Systems for Radionuclide Elution

The development of a 101Pd/101mRh radionuclide generator involves immobilizing the parent isotope, 101Pd, onto a suitable adsorbent material, typically a chromatographic column. When 101Pd decays, it produces 101mRh, which can then be chemically separated and eluted from the parent material.

Research has explored various methods for producing 101Pd, including proton-induced reactions on rhodium targets, such as the 103Rh(p,3n)101Pd reaction researchgate.netresearchgate.netarxiv.orgresearchgate.net. Once 101Pd is produced and purified, it can be loaded onto a chromatographic column (e.g., using anion exchange resin) to form the generator researchgate.net. The elution process typically involves using a specific chemical solution, such as a saline solution or dilute acid, to selectively remove the daughter 101mRh from the column while leaving the parent 101Pd behind iaea.orgnih.govresearchgate.net. Optimizing the elution efficiency, minimizing breakthrough of the parent isotope, and ensuring high radiochemical and radionuclidic purity of the eluted daughter are key aspects of generator development nih.gov. The half-life of 101Pd (8.47 hours) is suitable for some generator applications, allowing for repeated elutions over a period of days, although it is shorter than the "ideal" long-lived parent radionuclides often preferred for routine medical use iaea.orgresearchgate.net.

Advanced Materials Research: Palladium Doped Metal Organic Frameworks E.g., Pd@mil 101

Advanced Characterization Techniques for Structural and Electronic Properties of Pd@MIL-101

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoparticle Morphology and Distribution

High-Resolution Transmission Electron Microscopy (HRTEM) is indispensable for visualizing the size, shape, and spatial distribution of palladium nanoparticles within the MIL-101 framework. HRTEM allows for direct imaging of the nanostructure, revealing whether Pd NPs are successfully encapsulated within the MOF cages or aggregated on the external surface. Studies have shown that Pd NPs are often highly dispersed within the pores of MIL-101, with sizes typically ranging from 1.8 to 6.5 nm, depending on the synthesis method and Pd loading lnu.edu.cnutk.edursc.orgresearchgate.netnih.gov. For instance, Pd nanoparticles with a narrow particle size distribution of 1.8 ± 1 nm have been observed within the pores of MIL-101 lnu.edu.cn. In other preparations, average particle sizes of 2.5 ± 0.3 nm have been reported, consistent with their confinement within the MIL-101 cavities, which are typically around 2.4 and 3.0 nm lnu.edu.cnmdpi.com. Some studies also report larger particles, such as 6.49 nm and 6.53 nm, depending on the preparation method rsc.org. The distribution and size of these nanoparticles are crucial factors influencing catalytic activity and selectivity, as smaller, well-dispersed particles generally offer a higher surface-to-volume ratio and more accessible active sites lnu.edu.cnresearchgate.netresearchgate.net.

Table 1: Typical Pd Nanoparticle Sizes in Pd@MIL-101

Pd@MIL-101 Sample DescriptionAverage Pd NP Size (nm)Distribution/NotesReference
2.0%-Pd@MIL-1011.8 ± 1Narrow distribution, within MIL-101 pores lnu.edu.cn
4.0%-Pd@MIL-1012.5 ± 1Larger than pore size, potential aggregation lnu.edu.cn
Pd/MIL-101 (sol-gel method)2-3.5Homogeneously dispersed in MIL-101 researchgate.net
Pd@MIL-101(Cr) (DSM method)2.5 ± 0.3Highly dispersed, within MIL-101 pores mdpi.com
Cu–Pd@MIL-101 (ultrasound method)2.16 ± 0.57Uniformly immobilized, narrow size distribution nih.gov
Pd@MIL-101 (MOCVD method)3-4Uniform loading within MIL crystals researchgate.net
Pd@MIL-101(Cr) (MOCVD method)6.49, 6.53Dispersed within MIL-101(Cr) cavities rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is employed to determine the elemental composition of the surface and the oxidation states of the constituent elements, particularly palladium. XPS analysis of Pd@MIL-101 samples typically reveals the presence of palladium in its metallic state (Pd(0)) after reduction, confirming the successful formation of palladium nanoparticles lnu.edu.cnrsc.orgnih.govresearchgate.net. For example, Pd 3d spectra often show peaks corresponding to Pd(0) at binding energies around 335.6 eV (Pd 3d₅/₂) and 340.9 eV (Pd 3d₃/₂) rsc.orgresearchgate.net. In some cases, evidence of Pd(II) species, possibly from residual precursor or surface oxidation, might also be observed, depending on the preparation and handling procedures rsc.org. XPS also confirms the presence of other elements in the framework, such as Cr, C, and O, and can provide information about their surface atomic percentages and chemical states.

Table 2: Typical XPS Binding Energies for Pd in Pd@MIL-101

Sample DescriptionPd SpeciesBinding Energy (eV) (Pd 3d₅/₂)Binding Energy (eV) (Pd 3d₃/₂)Reference
Pd@MIL-101Pd(0)335.6340.9 rsc.orgresearchgate.net
Pd@MIL-101 (after H₂ reduction)Pd(0)335.6340.9 rsc.org
Pd@MIL-101 (in air)Pd(II)337.3342.6 rsc.org
PdNPs@MIL-101(24)Pd(0)Not specifiedNot specified nih.gov

X-ray Diffraction (XRD) for Crystalline Structure, Phase Identification, and Particle Size Determination

Powder X-ray Diffraction (XRD) is crucial for confirming the crystalline structure of the MIL-101 framework and identifying any new crystalline phases introduced by the palladium loading. XRD patterns of Pd@MIL-101 typically show diffraction peaks that are in good agreement with the known pattern of MIL-101(Cr), indicating that the MOF structure remains intact after palladium incorporation lnu.edu.cnutk.eduresearchgate.netd-nb.inforesearchgate.netresearchgate.net. The characteristic peaks of palladium metal are often not observed in the XRD patterns, especially at low Pd loadings, due to the small crystallite size of the nanoparticles and their dispersion within the MOF pores, which makes them below the detection limit of standard XRD lnu.edu.cnresearchgate.net. However, peak broadening of the palladium diffraction peaks (e.g., Pd (111)) can sometimes be used to estimate the crystallite size of the nanoparticles using the Scherrer equation, correlating with TEM observations researchgate.net. The preservation of the MIL-101 crystallinity is vital for maintaining its porous properties and structural integrity during catalytic applications lnu.edu.cnutk.eduresearchgate.netresearchgate.net.

Table 3: XRD Analysis of Pd@MIL-101

Sample DescriptionXRD FindingsReference
Pd@MIL-101Maintained MIL-101 crystallinity; Pd diffraction peaks often not detected due to small size/low loading. lnu.edu.cnutk.eduresearchgate.net
Pd/MIL-101Preserved original nature and topology of MIL-101; Pd nanoparticles encapsulated in cages. utk.edu
Pd@MIL-101(Cr)Intact MIL-101(Cr) structure; Pd NPs dispersed within cavities. rsc.orgresearchgate.net
Pd@MIL-101(Cr)Pd NPs enhance mechanical stability; bulk modulus and crystalline–amorphous transition pressure increase with Pd. acs.org

Nitrogen Physisorption (BET) for Surface Area and Porosity Analysis in relation to catalytic performance

Nitrogen physisorption at 77 K, analyzed using the Brunauer-Emmett-Teller (BET) method, provides quantitative data on the specific surface area, pore volume, and pore size distribution of the MOF materials. MIL-101(Cr) is known for its exceptionally high BET surface areas, often exceeding 3000 m²/g mdpi.commdpi.com. Upon loading palladium nanoparticles, the BET surface area and pore volume of MIL-101 typically decrease. This reduction is attributed to the Pd NPs occupying some of the pores and cavities within the framework, and potentially some pore blocking lnu.edu.cnutk.eduresearchgate.net. For example, the BET surface area of MIL-101 can be around 4100 m²/g, while Pd@MIL-101 samples might show values ranging from approximately 800 m²/g to over 2700 m²/g, depending on the Pd loading and preparation method lnu.edu.cnutk.edud-nb.inforesearchgate.net. These porous properties are directly related to catalytic performance, as they influence the accessibility of reactants to the active Pd sites and the diffusion of products. A high surface area and appropriate pore structure are essential for efficient mass transport and high catalytic activity lnu.edu.cnmdpi.comacs.org.

Table 4: BET Surface Area and Pore Volume of MIL-101 and Pd@MIL-101

Sample DescriptionBET Surface Area (m²/g)Total Pore Volume (cm³/g)NotesReference
MIL-101~4100Not specifiedPristine MOF mdpi.commdpi.com
1.0%-Pd@MIL-10127401.50Reduced from pristine MIL-101 due to Pd NPs occupying cavities lnu.edu.cn
2.0%-Pd@MIL-10126121.31Further reduction in surface area and pore volume with higher Pd loading lnu.edu.cn
4.0%-Pd@MIL-10125461.13 lnu.edu.cn
Fe₃O₄–NH₂@MIL-101-NH₂1300Not specifiedMagnetic MOF precursor d-nb.info
Fe₃O₄–NH₂@MIL-101-NH₂–Pd(OAc)₂970Not specifiedMagnetic MOF after Pd deposition d-nb.info
Pd/MIL-101805.30Not specifiedReduced surface area due to Pd encapsulation utk.edu
Metal-doped MIL-1011837–1362Not specifiedSurface area decrease consistent with pore clogging by NPs researchgate.net

Spectroscopic Methods for Surface Chemistry and Active Site Analysis

Spectroscopic techniques provide detailed information about the chemical environment and active sites within the Pd@MIL-101 composite.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the MIL-101 framework, particularly the organic linkers and the metal-oxo clusters. Upon palladium incorporation, FT-IR spectra generally show that the characteristic absorption bands of MIL-101 are preserved, confirming the structural integrity of the MOF rsc.orgd-nb.inforesearchgate.netacs.orgrsc.org. For example, bands associated with O-C=O vibrations of the dicarboxylate and aromatic structures are typically observed d-nb.info. In some cases, FT-IR can provide evidence for the successful reduction of Pd precursors; for instance, the disappearance of bands related to the Pd precursor complex (e.g., allyl and cyclopentadienyl (B1206354) groups) after hydrogen reduction indicates the formation of Pd NPs rsc.org. FT-IR can also monitor the interaction of probe molecules with the MOF, such as CO adsorption on Lewis acid sites (e.g., Cr³⁺ sites in MIL-101), which can be observed at specific wavenumbers researchgate.net.

Table 5: Representative FT-IR Bands for MIL-101 and Pd@MIL-101

Sample/ObservationWavenumber (cm⁻¹)AssignmentReference
MIL-101589Cr-O bonding (from Fe₃O₄–NH₂@MIL-101-NH₂) d-nb.info
MIL-1011617N-H stretching (scissoring) d-nb.info
MIL-1011576, 1545O-C=O vibrations (dicarboxylate) d-nb.info
MIL-1011406Aromatic structure d-nb.info
Pd(h³-C₃H₅)(h⁵-C₅H₅)@MIL-101(Cr) (precursor)2929C-H stretching of Pd precursor rsc.org
Pd@MIL-101(Cr) (after H₂ reduction)~2929 (disappeared)Absence of C-H stretching from Pd precursor, indicating Pd NP formation rsc.org
PdAg@MIL-101 (CO adsorption at 173 K)2191CO coordinated at open Cr³⁺ Lewis acid sites researchgate.net
Pd/MIL-101-SO₃HNot specifiedPyridine-absorbed IR indicated Brønsted and Lewis acid sites rsc.org

Carbon monoxide (CO) chemisorption is a technique used to quantify the number of accessible active metal sites on the surface of supported catalysts. In the context of Pd@MIL-101, CO chemisorption can be used to determine the dispersion of palladium nanoparticles and the number of active Pd sites available for catalysis researchgate.netacs.orgrsc.org. The method involves exposing the catalyst to CO gas and measuring the amount of CO that adsorbs irreversibly onto the palladium surface. By assuming a stoichiometry for CO adsorption (e.g., one CO molecule per surface Pd atom), the metal dispersion and the surface area of active palladium can be calculated. This quantitative measure is crucial for correlating catalytic performance with the actual number of active sites present in the material.

Table 6: CO Chemisorption for Active Site Quantification

Technique ApplicationFindingsReference
CO ChemisorptionUsed for active site quantification and to determine Pd dispersion. acs.orgrsc.org
CO ChemisorptionDispersion (D) calculated as fraction of palladium at the surface (Pds/Pdtotal), assuming 1 CO per surface Pd. rsc.org
CO ChemisorptionUsed to characterize Pt nanoparticles on MIL-101; Pd@MIL-101 was also characterized by this method. researchgate.net

Compound List:

MIL-101

Pd@MIL-101

Pd/MIL-101

MIL-101(Cr)

Pd@MIL-101(Cr)

Fe₃O₄–NH₂@MIL-101-NH₂

Fe₃O₄–NH₂@MIL-101-NH₂–Pd(OAc)₂

Pd-NHC-MIL‐101(Cr)

Pd/MIL-101-SO₃H

PdAg@MIL-101

Pd/MIL-101-PPh₃

PdNPs@MIL-101(24)

PdNPs/PPy@MIL-101(24)

Catalytic Mechanisms and Applications of Palladium@MIL-101 Composites

Heterogeneous Catalysis in Organic Synthesis

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are cornerstone methodologies for carbon-carbon bond formation in organic synthesis nih.gov. Palladium nanoparticles immobilized within MIL-101 frameworks (Pd@MIL-101) have demonstrated significant efficacy in these reactions. For instance, Pd@MIL-101(Cr)-NH₂ has been employed as a robust catalyst for Suzuki-Miyaura cross-coupling reactions, showing excellent yields under mild conditions, including aqueous solvents and room temperature nih.govdiva-portal.orgsci-hub.sediva-portal.orgchemrxiv.org. The optimized loading of palladium, typically around 8 wt%, on MIL-101(Cr)-NH₂ has yielded the best catalytic performance, with the catalyst being recyclable for at least 10 cycles without significant loss of activity nih.gov. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of unsaturated halides with alkenes, also benefits from advanced catalyst design, with MOF-supported palladium showing promise in improving efficiency and selectivity rsc.orglibretexts.orgdiva-portal.org.

Oxidative Amination of Aldehydes

The oxidative amination of aldehydes to form amides is a valuable transformation in organic synthesis, offering a direct route to amide bonds. Palladium catalysts, often supported on MOFs like MIL-101, have been developed for this purpose. Pd/NH₂-MIL-101(Cr) nanocomposites, synthesized via a facile polyol method, have shown promise as heterogeneous catalysts for the oxidative amination of aldehydes under solvent-free conditions using hydrogen peroxide as an oxidant rsc.org. These catalysts are recoverable and reusable with minimal loss of activity rsc.org. Other palladium-based systems have also been reported for this transformation, utilizing various oxidants and ligands to achieve efficient amide synthesis acs.orgresearchgate.netresearchgate.net.

One-Pot Indole (B1671886) Synthesis

Palladium-catalyzed reactions are pivotal in the synthesis of indole derivatives, which are prevalent in pharmaceuticals and natural products tandfonline.comub.eduresearchgate.net. One-pot strategies, which combine multiple reaction steps into a single operation, are particularly attractive for streamlining synthesis and improving efficiency. Palladium-catalyzed cascade processes and sequential one-pot syntheses involving reactions like Sonogashira coupling, amidation, and reductive elimination have been developed for the efficient construction of indole ring systems nih.govtandfonline.commdpi.com. While specific examples of Pd@MIL-101 in indole synthesis are less prominent in the provided search results compared to other reactions, the general utility of palladium in MOF-supported catalysis suggests potential for such applications.

One-Step Synthesis of Methyl Isobutyl Ketone

The one-step synthesis of Methyl Isobutyl Ketone (MIBK) from acetone (B3395972) and hydrogen is a significant industrial process that benefits from bifunctional catalysts capable of performing condensation and hydrogenation. Palladium nanoparticles deposited on MIL-101 (Pd@MIL-101) have emerged as highly efficient multifunctional catalysts for this reaction, exhibiting superior activity compared to palladium on traditional materials like metal oxides and zeolites rsc.orgresearchgate.netcapes.gov.br. Pd@MIL-101 acts as both an acid catalyst for acetone condensation and a hydrogenation catalyst for the intermediate mesityl oxide. This approach offers high atom and energy efficiency, aligning with sustainable synthesis principles rsc.org. Other palladium-supported catalysts, such as Pd on Zn-Cr mixed oxides or aluminophosphate molecular sieves, have also been investigated for MIBK synthesis researchgate.netgoogle.comresearchgate.net.

Hydrodeoxygenation Reactions (e.g., of Anisole)

Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived oxygenates into valuable chemicals and fuels. Palladium-based catalysts, including those supported on MOFs, are actively researched for HDO reactions, such as the conversion of anisole (B1667542). Palladium incorporated into α-molybdenum carbide (α-MoC) mesoporous composites (Pd/α-MoC) has shown enhanced HDO activity for anisole to benzene, with Pd sites increasing the turnover frequency and reducing the activation energy barrier mdpi.com. Palladium nanoparticles supported on MIL-101(Cr) have also been utilized for the hydrodeoxygenation of biomass-derived compounds chemrxiv.org. Other studies have explored palladium on various supports like SBA-15 for anisole HDO, demonstrating that the nature of the metal and support significantly influences catalytic activity and selectivity mdpi.comacs.orgrsc.orgresearchgate.net.

Alcohol Oxidation and Aldimine Condensation

The one-pot reaction of alcohol oxidation followed by aldimine condensation is efficiently catalyzed by bifunctional Pd@MIL-101 materials lnu.edu.cnnih.govacs.orgacs.org. In these systems, the palladium nanoparticles (Pd NPs) provide the oxidation activity, while the MIL-101 framework offers Lewis acidity, enabling a cascade reaction. For instance, Pd@MIL-101 has shown excellent catalytic performance for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) and subsequent condensation with aniline (B41778) to form imines lnu.edu.cnnih.govacs.org. Optimized conditions often involve toluene (B28343) as a solvent and potassium carbonate as a co-catalyst at around 353 K, with the catalyst demonstrating high reusability over multiple cycles lnu.edu.cnnih.gov. Palladium-metal bimetallic catalysts have also been explored for the cross-coupling of alcohols and nitroarenes via a hydrogen-transfer redox system, leading to aldimine formation in a single step oup.com.

Gas-Phase CO Oxidation

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a fundamental reaction in heterogeneous catalysis, particularly relevant for environmental applications like automotive catalytic converters csic.esgatech.edu. Palladium is a highly effective catalyst for this process. Research on supported palladium nanoparticles, including those on MOF-derived carbons or other porous materials, investigates the role of particle size, support, and oxidation state in CO oxidation activity csic.esgatech.edumdpi.comacs.orgrsc.org. Studies suggest that oxidized palladium species (e.g., PdO) are often the active phase in low-temperature CO oxidation, and the interaction between Pd NPs and the support plays a crucial role in determining catalytic performance and stability mdpi.comacs.org. While MIL-101 itself is not directly highlighted for gas-phase CO oxidation in the provided snippets, the general principle of using MOFs as supports for palladium catalysts in such reactions is well-established.

Data Tables

Table 1: Catalytic Performance of Pd@MIL-101 in Alcohol Oxidation and Aldimine Condensation

CatalystSubstrate (Alcohol)SolventCo-catalystTemperature (K)Yield of Benzaldehyde (%)Reuse CyclesReference
2.0%-Pd@MIL-101Benzyl alcoholTolueneK₂CO₃35399.95 lnu.edu.cnnih.gov
2.0%-Pd@MIL-1014-methoxybenzyl alcoholTolueneK₂CO₃35399.95 acs.org

Table 2: Catalytic Performance of Pd@MIL-101(Cr)-NH₂ in Suzuki-Miyaura Coupling

CatalystReaction ConditionsYield (%)RecyclabilityReference
8 wt% Pd@MIL-101(Cr)-NH₂Aryl halide, Aryl boronic acid, K₂CO₃, Water, RT, 0.15 mol% cat.Excellent≥10 cycles nih.gov
Pd@MIL-101-NH₂(Cr)Aryl boronic acids, Aryl halides, K₂CO₃, Aqueous solvent, RTExcellent10 cycles diva-portal.org

Table 3: Catalytic Performance of Pd@MIL-101 in One-Step MIBK Synthesis

CatalystReaction PhaseConditionsAcetone Conversion (%)MIBK Selectivity (%)Reference
Pd@MIL-101Liquid PhaseAcetone, H₂, no specific conditions mentioned for yield/selectivity60.1 (for MO)N/A rsc.org
nano-Pd/nano-ZnCr₂O₄Gas PhaseAcetone, H₂, 350 °C, atmospheric pressure77.372.1 google.com
Hydrogenation Reactions (e.g., C=C bond, benzyl alcohol)

Palladium nanoparticles supported on MIL-101 (Pd@MIL-101) have demonstrated significant efficacy in hydrogenation reactions. These catalysts are particularly effective for the chemoselective reduction of the C=C double bond in α,β-unsaturated carbonyl compounds, often achieving high conversions and selectivities under mild conditions, such as low hydrogen pressure (1 atm) and room temperature nih.govdiva-portal.orgdiva-portal.orgnih.gov. For instance, Pd@MIL-101 catalysts have shown superior activity and selectivity compared to commercial Pd/C catalysts in these transformations nih.govdiva-portal.orgdiva-portal.org.

C-H Functionalization of Unactivated Arenes

The C-H functionalization of unactivated arenes represents a significant challenge in organic synthesis, and Pd@MIL-101 has emerged as a promising heterogeneous catalyst for such transformations. Palladium incorporated into MIL-101(Cr), often prepared via post-synthetic modification of amino-functionalized MIL-101(Cr), exhibits high activity in the C-H functionalization of unactivated arenes rsc.orgdntb.gov.uaresearchgate.netsioc-journal.cn. These catalytic systems typically operate under mild reaction conditions, including room temperature, and offer advantages such as gram-scale synthesis, easy recovery, and reusability, contributing to sustainable chemical protocols rsc.orgresearchgate.net. The ability of MIL-101 to stabilize palladium nanoparticles and prevent aggregation is crucial for maintaining catalytic activity and selectivity in these C-H activation reactions sioc-journal.cnrsc.org.

Investigation of Active Sites, Synergistic Effects, and Reaction Pathways on Pd@MIL-101 Surfaces

Research into the catalytic mechanisms of Pd@MIL-101 systems highlights the importance of understanding the interplay between palladium nanoparticles and the MOF support. The high surface area and porous structure of MIL-101 provide a unique microenvironment for the palladium NPs, influencing their dispersion, stability, and electronic properties acs.orgnih.govacs.org. Synergistic effects between the Lewis acidic sites of the MIL-101 framework and the palladium active sites are frequently observed, leading to enhanced catalytic performance in various reactions, including hydrogenation and C-H activation acs.orgacs.orgresearchgate.netustc.edu.cnrsc.orgresearchgate.netresearchgate.netustc.edu.cn. For example, the Lewis acidity of MIL-101 can facilitate substrate activation or intermediate stabilization, complementing the hydrogenation capabilities of palladium acs.orgustc.edu.cn. Studies employing techniques like DRIFT and CO-TPD have investigated the adsorption behavior of key species on Pd@MIL-101 surfaces, providing insights into reaction pathways and the role of synergistic interactions researchgate.net. The precise control over palladium nanoparticle size and distribution within the MIL-101 pores is critical for optimizing these synergistic effects nih.govacs.org.

Catalyst Reusability and Stability Studies

A key advantage of heterogeneous catalysts like Pd@MIL-101 is their potential for reusability and long-term stability. Numerous studies have reported that Pd@MIL-101 catalysts can be recycled multiple times without significant loss of catalytic activity or structural integrity nih.govdiva-portal.orgdiva-portal.orgacs.orgsioc-journal.cnnih.govd-nb.inforesearchgate.net. For instance, catalysts have been reused for up to ten consecutive reaction runs in Suzuki-Miyaura cross-coupling reactions nih.gov. The amine functional groups present on modified MIL-101 supports (e.g., MIL-101-NH2) can play a crucial role in stabilizing the palladium nanoparticles, preventing their migration and aggregation, thereby enhancing catalyst longevity acs.orgdiva-portal.org. However, factors such as the choice of base in certain reactions (e.g., Suzuki-Miyaura coupling) can influence the stability of the MOF framework itself, necessitating careful optimization of reaction conditions to maintain both MOF integrity and Pd NP stability diva-portal.org. Investigations into metal leaching under various conditions are also important for assessing long-term performance and recyclability nih.govdiva-portal.org.

Computational and Theoretical Investigations of Palladium-Metal Oxide Interfaces and Pd@MIL-101 Systems

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in elucidating the fundamental properties and reaction mechanisms of Pd@MIL-101 systems. These theoretical approaches provide atomic-level insights that complement experimental observations.

Density Functional Theory (DFT) for Electronic Structure, Adsorption Energies, and Reaction Mechanisms

DFT calculations are widely employed to investigate the electronic structure of Pd@MIL-101 interfaces, the adsorption energies of reactants and intermediates on the catalytic sites, and to map out detailed reaction mechanisms diva-portal.orgresearchgate.netacs.orgustc.edu.cnresearchgate.netresearchgate.netacs.orgresearchgate.netuni-bayreuth.de. By calculating the electronic density of states and charge distribution, DFT can reveal how the MIL-101 support influences the electronic properties of the palladium nanoparticles, such as their electron density and oxidation state, which are critical for catalytic activity acs.org. Adsorption energy calculations help predict the binding strength of substrates and intermediates to the active sites, providing a theoretical basis for understanding reaction selectivity and kinetics researchgate.netresearchgate.net. DFT studies can also elucidate the transition states and energy barriers for key steps in catalytic cycles, offering deep insights into reaction pathways and the origins of synergistic effects between palladium and the MOF diva-portal.orguni-bayreuth.de.

Molecular Dynamics (MD) Simulations for Surface Processes and Hydrogen Interactions

Molecular Dynamics (MD) simulations are utilized to study dynamic processes occurring on the surfaces of Pd@MIL-101 catalysts, including the diffusion and interaction of species like hydrogen. These simulations can provide information on the mobility of palladium nanoparticles within the MOF pores, their aggregation behavior, and the dynamics of guest molecules like hydrogen or reactants interacting with the catalytic sites researchgate.netresearchgate.netresearchgate.net. By simulating the system over time, MD can reveal temperature-dependent phenomena and conformational changes that might influence catalytic performance researchgate.net. For instance, MD simulations can help understand how water molecules interact with the MIL-101 framework and how these interactions might affect the catalytic environment or the adsorption of reactants researchgate.net. These dynamic insights are crucial for understanding phenomena such as catalyst deactivation or the influence of the MOF's pore structure on reaction kinetics.

Integrated Analytical and Spectroscopic Approaches in Palladium Research

Development of High-Precision Mass Spectrometry for Palladium Isotope Analysis

Accurate isotopic analysis of palladium is fundamental for various scientific disciplines, including geochemistry, cosmochemistry, and nuclear science. Palladium has seven naturally occurring isotopes, six of which are stable: ¹⁰²Pd, ¹⁰⁴Pd, ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd, and ¹¹⁰Pd. However, several radioactive isotopes also exist, including ¹⁰¹Pd, which has a half-life of 8.47 hours and decays primarily via electron capture or beta-plus decay to Rhodium-101 (¹⁰¹Rh) ru.nlrsc.orgacs.orgacs.orgnih.gov. Due to its radioactivity and relatively short half-life, ¹⁰¹Pd is not found in natural abundance and its analysis requires specialized techniques.

High-precision mass spectrometry, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and its multi-collector variant (MC-ICP-MS), is the cornerstone for determining the isotopic composition of palladium mdpi.comrsc.orgdiva-portal.orgdiva-portal.orgnih.govlibretexts.orgnih.govlu.chnih.govau.dk. These techniques offer high sensitivity and the ability to measure isotope ratios with remarkable accuracy. However, the determination of palladium isotopes, including ¹⁰¹Pd, is often challenged by spectral interferences. These can arise from isobaric species (e.g., Cd on Pd), polyatomic ions (e.g., MoO on Pd), or doubly-charged ions (e.g., Pb²⁺ on Pd) acs.orgmdpi.comlibretexts.orgnih.govrsc.org. To overcome these interferences, advanced methodologies are employed, including the use of high-resolution ICP-MS (HR-ICP-MS) or collision/reaction cells, which physically separate interfering ions from the analyte acs.orgmdpi.comlibretexts.org.

Effective sample preparation is paramount for accurate isotopic analysis. This often involves rigorous matrix separation and pre-concentration steps, such as anion exchange chromatography, chelation with specific resins, sodium peroxide fusion with tellurium coprecipitation, or the use of C18 micro-columns loaded with complexing agents acs.orgmdpi.comdiva-portal.orgnih.govnih.govau.dk. Isotope Dilution (ID) mass spectrometry, where a known amount of an enriched isotope (e.g., ¹⁰⁴Pd) is added to the sample, is a widely used quantitative method that accounts for losses during sample preparation and instrumental drift mdpi.comnih.govau.dk. While specific studies detailing the mass spectrometric analysis of ¹⁰¹Pd are not extensively documented, the established methodologies for other palladium isotopes are directly applicable to its precise determination, particularly when its radioactive nature or specific isotopic signature is of interest.

Table 1: Properties of Selected Palladium Isotopes

IsotopeAtomic Mass (u)Natural Abundance (%)Half-lifeDecay Mode(s)Primary Decay ProductNotes
¹⁰⁰Pd99.938925(16)(Synthetic)3.63 dEC⁹⁹Ru
¹⁰¹Pd100.908285(5)None8.47 hEC/β+¹⁰¹RhRadioactive, short-lived
¹⁰²Pd101.907578(10)1.02(1)StableN/AN/A
¹⁰³Pd102.906740(10)(Synthetic)16.991 dEC¹⁰³Rh
¹⁰⁴Pd103.904341(10)11.14(8)StableN/AN/A
¹⁰⁵Pd104.905075(10)22.33(17)StableN/AN/A
¹⁰⁶Pd105.903483(10)27.33(17)StableN/AN/AMost abundant stable
¹⁰⁷Pd106.905046(10)Trace (found in nature)6.5 x 10⁶ yβ-¹⁰⁷AgLong-lived radioactive
¹⁰⁸Pd107.904182(10)26.46(20)StableN/AN/A
¹⁰⁹Pd108.906261(10)(Synthetic)13.7 hβ-¹⁰⁹AgRadioactive, short-lived
¹¹⁰Pd109.904702(10)11.72(11)StableN/AN/A

In Situ and Operando Spectroscopy for Mechanistic Elucidation of Palladium Catalysis within Frameworks

Understanding the intricate mechanisms of palladium-catalyzed reactions, particularly within structured materials like Metal-Organic Frameworks (MOFs), is critical for optimizing catalytic performance. In situ and operando spectroscopic techniques allow for the real-time monitoring of catalytic processes, providing insights into the dynamic evolution of palladium species, intermediates, and reaction pathways under actual reaction conditions rsc.orgacs.orgnih.govrsc.orgdiva-portal.orgdiva-portal.orgnih.govnih.govdesy.decsic.esresearchgate.nethidenanalytical.com.

Techniques such as X-ray Absorption Spectroscopy (XAS) are invaluable for identifying the oxidation states and coordination environments of palladium species, distinguishing between Pd(0), Pd(II), palladium oxides, or carbide phases that may form during catalysis acs.orgrsc.orgdiva-portal.orgdesy.deresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with isotopic labeling (e.g., with ¹³C or ²H), is employed to track reaction intermediates and study kinetic isotope effects, thereby elucidating reaction mechanisms ru.nlnih.govau.dkrsc.orgnih.govdiva-portal.org. Other methods like Surface-Enhanced Raman Spectroscopy (SERS) and X-ray Photoelectron Spectroscopy (XPS) provide complementary information about surface species and electronic states rsc.orgnih.govnih.govnih.gov.

While specific research directly employing Palladium-101 in spectroscopic studies of catalysis is not widely reported, the principles of isotopic labeling are fundamental to mechanistic investigations. If the unique properties of ¹⁰¹Pd, such as its radioactivity or specific decay pathways, were relevant to a particular catalytic process, these advanced spectroscopic techniques, combined with tracer methodologies, would be the primary tools for its investigation. For instance, the use of isotopic labeling in general helps to map reaction pathways and identify rate-determining steps ru.nlrsc.orgnih.gov. Studying palladium catalysts within frameworks, such as MOFs, often involves operando XAS to correlate structural changes with catalytic activity acs.orgrsc.orgdiva-portal.org.

Table 2: Spectroscopic Techniques in Palladium Catalysis Research

TechniqueApplication in Palladium CatalysisRelevance to Isotopic StudiesFrameworks/Materials StudiedKey Information Gained
XAS (X-ray Absorption Spectroscopy)Identifying oxidation states, coordination environment, speciation of Pd species (Pd⁰, Pd²⁺, Pd oxides, carbides)Can distinguish isotopes if their electronic/structural properties differ significantly (rare for stable isotopes).MOFs, supported nanoparticles, heterogeneous catalystsActive species, deactivation pathways, structural evolution
NMR SpectroscopyMonitoring reaction intermediates, ligand exchange, structural dynamics, kinetic studiesUseful for studying kinetic isotope effects (e.g., with ¹³C or ²H labeling)Homogeneous catalysts, organometallic complexesReaction mechanisms, intermediate identification, reaction kinetics
Mass Spectrometry (MS)Identifying reaction products and intermediates, monitoring reaction kinetics, isotopic analysisEssential for identifying and quantifying specific isotopes, including radioactive ones (if applicable).Various catalytic systemsReaction pathways, product distribution, isotopic composition
SERS (Surface-Enhanced Raman Spectroscopy)Probing surface species, intermediates, and reaction mechanisms in real-timeCan potentially detect vibrational shifts due to isotopic substitution in adsorbed molecules.Supported nanoparticles, metal-oxide interfacesSurface species, reaction intermediates, reaction mechanisms
XPS (X-ray Photoelectron Spectroscopy)Determining surface elemental composition and oxidation statesIndirectly relevant if isotopic composition affects surface electronic states.Supported catalysts, nanoparticlesSurface composition, oxidation states, electronic structure
DRIFT (Diffuse Reflectance Infrared Fourier Transform Spectroscopy)Studying adsorbed species and surface reactionsCan observe vibrational shifts due to isotopic substitution in adsorbed molecules.Supported catalysts, oxidesAdsorbed species, surface reaction intermediates

The precise analysis of palladium isotopes, including the radioactive isotope ¹⁰¹Pd, relies on sophisticated mass spectrometry techniques that overcome significant analytical challenges. Concurrently, in situ and operando spectroscopic methods are indispensable for unraveling the complex mechanisms of palladium catalysis, often augmented by isotopic labeling strategies. While direct studies of ¹⁰¹Pd in catalysis are not prevalent, the established analytical and spectroscopic frameworks provide the necessary tools to investigate its behavior should its unique isotopic properties become relevant in future research.

Compound Names Mentioned:

this compound

Emerging Research Frontiers and Methodological Innovations

Development of Novel Synthesis Routes for Palladium Radionuclides and Composites

The production of specific palladium radioisotopes, such as the medically significant Palladium-103, has driven the development of sophisticated synthesis routes, which can be adapted for other radionuclides like ¹⁰¹Pd. triumf.ca These methods primarily involve the irradiation of stable isotopes in particle accelerators.

Cyclotron-Based Production: A common method for producing palladium radionuclides is through proton or deuteron-induced reactions in a cyclotron. google.com For instance, the production of ¹⁰³Pd is well-established via the ¹⁰³Rh(p,n)¹⁰³Pd nuclear reaction, where a rhodium-103 target is bombarded with a proton beam. nih.govresearchgate.net This process requires meticulous control over irradiation parameters such as beam energy, current, and duration to achieve the desired activity and purity. nih.gov The subsequent separation of the produced palladium radionuclide from the target material is a significant challenge due to the chemical inertness of the metals involved. nih.gov Innovations in this area include "wet chemistry" methods involving the dissolution of the target and chemical separation, as well as novel "dry distillation" approaches that capitalize on the different vapor pressures of the metals to separate them at high temperatures. triumf.canih.gov

Photonuclear Reactions: An alternative synthesis route involves photonuclear reactions, where targets are irradiated with high-energy photons (bremsstrahlung) from an electron accelerator. researchgate.netiaea.org This method can induce reactions like (γ,n) or (γ,p) on stable palladium isotopes to produce desired radionuclides. Research into photonuclear reactions on natural palladium targets is helping to map out the production channels for various isotopes. researchgate.netiaea.org While less common than cyclotron production for many isotopes, this technique offers a complementary pathway for radionuclide synthesis.

Synthesis of Composites: Beyond the production of pure radionuclides, research is also focused on synthesizing palladium-containing composites and nanoparticles. A greener protocol for creating starch-stabilized palladium nanoparticles using solar energy has been reported, involving the reduction of palladium chloride with citric acid. nih.govsigmaaldrich.com Such methods are crucial for developing materials with tailored catalytic or storage properties.

Production MethodTarget MaterialProjectileTypical Reaction ExampleSeparation Technique
Cyclotron IrradiationRhodium-103Proton (p)¹⁰³Rh(p,n)¹⁰³PdWet Chemistry, Dry Distillation
Cyclotron IrradiationEnriched Palladium Isotopes (e.g., ¹⁰⁴Pd)Proton (p) or Deuteron (d)¹⁰⁴Pd(p,d)¹⁰³PdChemical Purification
Photonuclear ReactionPalladium IsotopesPhoton (γ)¹⁰⁴Pd(γ,n)¹⁰³PdIsotopic Separation

Advances in Computational Modeling for Predictive Material Design and Catalytic Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of palladium-containing systems at the atomic level. These theoretical models provide insights that are difficult to obtain through experimental methods alone, accelerating the design of new materials and the optimization of catalytic processes. escholarship.orgacs.org

Modeling Catalytic Mechanisms: DFT calculations are extensively used to elucidate the complex mechanisms of palladium-catalyzed reactions. acs.orgacs.org By modeling the entire catalytic cycle, researchers can identify rate-limiting steps, understand the role of different ligands and additives, and predict the selectivity of a reaction. acs.orgnih.gov This computational insight allows for the rational design of more efficient and selective catalysts. nih.gov For example, combined kinetic and DFT studies have been used to create detailed mechanistic models for processes like the palladium-catalyzed formylation of aryl bromides. acs.org

Predicting Material Properties: Computational models are crucial for predicting the properties of palladium alloys and their interactions with other elements, most notably hydrogen. wikipedia.orgmdpi.com DFT calculations have been used to study the interaction of hydrogen with palladium clusters, revealing how bond energies change with cluster size. acs.org These models can predict the most stable sites for hydrogen adsorption on palladium surfaces and explain how alloying elements, such as silver, modify these interactions. dtu.dkresearchgate.net This predictive power is essential for designing new alloys for hydrogen storage or catalysis with enhanced performance. preprints.org

Computational MethodApplication AreaKey Insights Provided
Density Functional Theory (DFT)CatalysisElucidation of reaction mechanisms, prediction of enantioselectivity, understanding the role of additives. acs.orgnih.gov
DFT-based Molecular DynamicsHydrogen StorageSimulation of hydrogen molecule interactions with palladium clusters and surfaces. mdpi.com
First-Principles CalculationsMaterial PropertiesDetermination of stable structures, adsorption/desorption energies, and electronic band structures of palladium alloys and hydrides. arxiv.org

Interdisciplinary Research at the Interface of Nuclear Chemistry and Material Science

The study of palladium radionuclides inherently lies at the crossroads of nuclear chemistry and material science. Nuclear chemistry governs the production and decay of isotopes, while material science explores their incorporation into functional materials and the effects of their nuclear properties on material behavior.

Furthermore, the development of targets for radionuclide production is a deeply interdisciplinary challenge. The choice of target material, its chemical form (e.g., metal foil, salt solution), and its physical structure are material science problems that directly impact the efficiency and purity of radionuclide production, which is a nuclear chemistry goal. nih.govresearchgate.net Similarly, the design of palladium alloys for advanced applications often requires consideration of isotopic composition, especially if the material is to be used in a radiation environment.

Exploration of Palladium-Containing Systems for Non-Conventional Energy Applications

Palladium's unique ability to interact with hydrogen makes it a key material in the development of a hydrogen-based economy. researchgate.net Research is actively exploring palladium-containing systems for hydrogen storage and fuel cells, as well as emerging solar energy applications.

Hydrogen Storage: Palladium can absorb up to 900 times its own volume of hydrogen, forming a material known as palladium hydride (PdHₓ). wikipedia.org This reversible absorption makes it a promising candidate for solid-state hydrogen storage. advent-rm.com Research focuses on creating palladium-based nanomaterials and alloys to improve storage capacity and kinetics. advent-rm.comresearchgate.net For example, palladium nanoparticles can enhance hydrogen absorption rates, and alloying palladium with metals like silver or gold can improve performance and durability. arxiv.orgadvent-rm.commdpi.com Computational studies help to design new alloy structures with ideal hydrogen adsorption and release temperatures. arxiv.org

Fuel Cells: Palladium is a highly effective catalyst for the chemical reactions within fuel cells, which convert hydrogen and oxygen into electricity. aheadoftheherd.com It is considered a viable, lower-cost alternative to platinum, which has traditionally been the preferred catalyst. advent-rm.comyale.edu Research into palladium-based catalysts for fuel cells is focused on developing alloys that enhance catalytic activity and stability. rsc.org Palladium-silver and palladium-copper alloys are being developed for hydrogen purification membranes, while palladium-platinum alloys improve the efficiency of the oxygen reduction reaction at the fuel cell's cathode. advent-rm.comyale.edu Recent developments include palladium coordination nanosheets that exhibit platinum-like efficiency for the hydrogen evolution reaction. technologynetworks.com

Solar Energy Applications: A more recent frontier is the use of palladium compounds in solar energy conversion. While metallic palladium does not have the necessary optical properties, recently discovered compounds of palladium and selenium have shown the ability to convert sunlight into electrical energy. utilities-me.com Palladium selenide (PdSe) is being investigated as a cathode material in dye-sensitized solar cells, with research showing that its performance is significantly affected by the palladium content. researchgate.net This opens a new avenue for palladium-based materials in renewable energy technologies beyond the hydrogen economy. technic.com

Energy ApplicationPalladium SystemFunctionResearch Goal
Hydrogen StoragePalladium Hydrides (PdHₓ), NanoparticlesReversible absorption of hydrogenIncrease storage capacity, improve absorption/desorption kinetics. wikipedia.orgadvent-rm.com
Hydrogen StoragePalladium-Gold (Pd-Au), Palladium-Rhodium (Pd-Rh) AlloysControl of hydrogen adsorption and release temperaturesAchieve storage and release near ambient conditions. arxiv.org
Fuel CellsPalladium-Silver (Pd-Ag), Palladium-Copper (Pd-Cu) AlloysCatalysis, Hydrogen Purification MembranesEnhance performance, reduce cost, improve durability. advent-rm.commdpi.comyale.edu
Fuel CellsBis(diimino)palladium NanosheetsElectrocatalyst for Hydrogen Evolution ReactionAchieve platinum-like efficiency at a lower cost. technologynetworks.com
Solar EnergyPalladium Selenide (PdSe)Cathode in Dye-Sensitized Solar CellsImprove power conversion efficiency as a platinum alternative. utilities-me.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.